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Compound of Interest

Compound Name: 4-Aminooxane-4-carbonitrile
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A detailed guide for researchers and drug development professionals on the binding affinities
and interaction mechanisms of aminooxane derivatives and related nitrogen-containing
heterocyclic compounds with various biological targets. This report includes quantitative data,
experimental protocols, and workflow visualizations to support computational drug design
efforts.

This guide provides a comparative overview of molecular docking studies conducted on
aminooxane derivatives and structurally related compounds, such as aminopyrimidines and
aminopyridines. The aim is to offer a valuable resource for researchers in medicinal chemistry
and computational drug discovery by presenting key binding affinity data and outlining the
methodologies used to obtain these results. The information is compiled from various studies to
highlight the potential of these scaffolds in targeting a range of proteins involved in different
diseases.

Comparative Binding Affinity Data

Molecular docking simulations are instrumental in predicting the binding mode and affinity of a
ligand to a protein target. The binding affinity is typically expressed in kcal/mol, where a more
negative value indicates a stronger interaction. The following tables summarize the binding
energies of various aminooxane analogs and other amino-substituted heterocyclic derivatives
against several important biological targets.
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] Progesterone ]
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o Receptor
Derivatives
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] Progesterone )
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Table 1: Comparative Binding Affinities of Aminooxane Analogs and Related Compounds. This
table presents a summary of binding energies from various molecular docking studies,
showcasing the potential of these scaffolds against different protein targets.

Experimental Protocols in Molecular Docking

The accuracy and reliability of molecular docking results are highly dependent on the
experimental protocol followed. Below are generalized yet detailed methodologies commonly
employed in the docking studies of aminooxane derivatives and their analogs.

Protein and Ligand Preparation

A crucial first step in any docking study is the preparation of both the target protein and the
ligand molecules.

o Protein Preparation: The three-dimensional structure of the target protein is typically
obtained from the Protein Data Bank (PDB). Standard preparation involves the removal of
water molecules and any existing heteroatoms or co-crystallized ligands. Hydrogen atoms
are added to the protein structure, and the energy of the system is minimized using a
suitable force field to correct any steric clashes or unfavorable geometries.

o Ligand Preparation: The 2D structures of the aminooxane derivatives or other ligands are
drawn using chemical drawing software like ChemSketch. These are then converted to 3D
structures. Energy minimization of the ligands is performed using force fields such as
OPLS_AA (Optimized Potentials for Liquid Simulations - All Atom).[1]

Molecular Docking Simulation
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The core of the process involves using a docking program to predict the binding pose and
affinity of the ligand within the active site of the protein.

Grid Generation: A grid box is defined around the active site of the target protein to specify
the search space for the docking algorithm. The size of the grid box is chosen to be large
enough to encompass the entire binding pocket.

Docking Algorithm: Software such as AutoDock Vina, GLIDE (Grid-based Ligand Docking
with Energetics), or Molegro is used to perform the docking calculations.[1][2][3][4] These
programs employ search algorithms to explore various conformations and orientations of the
ligand within the active site.

Scoring Function: Each generated pose is evaluated using a scoring function that estimates
the binding free energy. The pose with the lowest energy score is generally considered the
most likely binding mode.

Post-Docking Analysis

Following the simulation, the results are analyzed to understand the nature of the protein-ligand
interactions.

Interaction Analysis: The best-docked poses are examined to identify key interactions such
as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand
and the amino acid residues of the protein.

ADME/T Prediction: To assess the drug-likeness of the compounds, in silico prediction of
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is often
performed using tools like the QikProp module in Schrédinger or online servers like
SwissADME.[1][2]

Visualizing the Workflow

To better illustrate the process, the following diagrams created using Graphviz (DOT language)
outline a typical molecular docking workflow and a simplified signaling pathway that could be
targeted by these compounds.

A typical workflow for molecular docking studies.
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Inhibition of a generic kinase signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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